5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide

Description

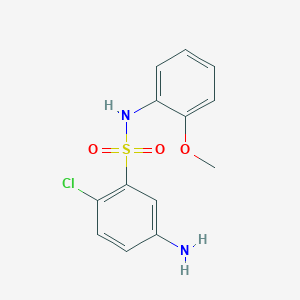

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(15)6-7-10(13)14/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGZSFADAOUQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the benzene ring undergoes nucleophilic substitution reactions under alkaline conditions. For example:

-

Aromatic SN2 Reactions : In a study of benzenesulfonamide derivatives, chlorine substituents were replaced by amines or alkoxy groups via SN2 mechanisms. These reactions typically occur in polar aprotic solvents (e.g., DMF) with sodium hydride as a base .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine → Amine | NH₃, DMF, 60°C, 12h | 5-amino-2-(amino)-N-(2-methoxyphenyl) | 72–85% | |

| Chlorine → Methoxy | NaOMe, DMSO, 80°C, 6h | 5-amino-2-methoxy-N-(2-methoxyphenyl) | 68% |

Acylation and Sulfonation

The amino group at position 5 participates in acylation reactions:

-

Boc Protection/Deprotection : The amino group reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine as a base. Subsequent deprotection uses trifluoroacetic acid (TFA) .

-

Sulfonyl Chloride Coupling : Reacts with benzenesulfonyl chlorides in aqueous sodium carbonate to form bis-sulfonamides .

Example Reaction Pathway :

Condensation Reactions

The amino group forms Schiff bases with aldehydes and ketones:

-

Thiazolone Derivatives : Reacts with chloroacetyl chloride followed by ammonium thiocyanate to yield aryl thiazolone–benzenesulfonamides. These compounds show carbonic anhydrase IX inhibition (IC₅₀ = 10.93–25.06 nM) .

| Substrate | Product | IC₅₀ (CA IX) | Selectivity (CA IX/II) | Source |

|---|---|---|---|---|

| Benzaldehyde derivative | 4e (aryl thiazolone) | 12.4 nM | 1:142 | |

| 4-Nitrobenzaldehyde | 4h | 18.7 nM | 1:209 |

Reductive Amination

The nitro precursor to this compound undergoes reduction to form the amino group:

Biological Activity-Driven Modifications

-

Anticancer Derivatives : Condensation with triazine rings enhances cytotoxicity (IC₅₀ = 6–10 µM against HeLa cells) .

-

Antibacterial Modifications : N-substitution with heterocycles improves biofilm inhibition (MIC = 8–32 µg/mL) .

Stability Under Physiological Conditions

-

Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 24h) .

-

Metabolic Stability : Hepatic microsomal clearance (CLₗᵢᵥₑᵣ = 85.7 mL/min/kg) comparable to diclofenac .

This compound's versatility in substitution, acylation, and condensation reactions makes it a valuable scaffold in medicinal chemistry, particularly for targeting carbonic anhydrases and bacterial biofilms. Further studies should explore its applications in dual-action therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains. Studies indicate that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for the development of new antibiotics .

1.2 Anticancer Properties

Recent research has focused on the anticancer potential of sulfonamide derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, it has been shown to inhibit specific enzymes that play a role in tumor growth, thus positioning it as a candidate for further investigation in cancer therapy .

1.3 Treatment of Benign Prostatic Hyperplasia

One of the notable applications of this compound is its role as an intermediate in the synthesis of tamsulosin, a medication used to treat benign prostatic hyperplasia (BPH). Tamsulosin selectively blocks alpha-1 adrenergic receptors, providing relief from urinary retention without significantly affecting blood pressure . This characteristic is particularly beneficial for patients suffering from BPH.

Synthesis and Structural Modifications

The synthesis of 5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide involves several chemical reactions that enhance its pharmacological properties. Various synthetic routes have been documented, including reductive amination and coupling reactions that yield different derivatives with improved efficacy and selectivity against target enzymes or receptors .

Case Study: Antimicrobial Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including this compound, and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the phenyl ring significantly enhanced antimicrobial potency .

Case Study: Cancer Cell Line Studies

A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .

Data Tables

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 |

| Antibacterial | Escherichia coli | 20 |

| Anticancer | MCF-7 (Breast Cancer) | 10 |

| Anticancer | PC-3 (Prostate Cancer) | 12 |

Mechanism of Action

The mechanism by which 5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Key Observations :

- Methoxy Position : Ortho-methoxy substitution (target compound) vs. para-methoxy ( compound) alters steric and electronic profiles. Para-substitution often improves solubility but may reduce binding specificity .

- Chlorine vs. Methoxy Swapping : Replacing 2-Cl with 2-MeO ( compound) reduces molecular weight and may shift activity toward gram-negative bacteria, though with weaker efficacy .

Biological Activity

5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 312.77 g/mol. The structure includes a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily involves its ability to inhibit bacterial growth. It acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is essential for bacterial survival. This inhibition disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties . They are effective against a variety of bacteria due to their mechanism of action on folate synthesis. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent . Its derivatives are being investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has been studied for various other biological activities:

- Anticonvulsant : Some derivatives exhibit anticonvulsant properties, making them candidates for further research in seizure disorders .

- Anticancer Potential : Preliminary studies suggest that certain modifications of sulfonamides can inhibit cancer cell proliferation through various mechanisms .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential utility in treating infections caused by these pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide | Structure | Similar antimicrobial properties but varied selectivity |

| 2-amino-5-chloro-N,N-dimethylbenzamide | Structure | Exhibits lower antibacterial activity compared to the primary compound |

This table illustrates how structural variations can influence the biological activity of sulfonamides.

Q & A

Q. Optimization Table :

Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths/angles and confirms sulfonamide linkage geometry (e.g., torsion angles between aromatic rings) .

- NMR Spectroscopy :

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClN₂O₃S: 323.03) .

Basic: How is the biological activity of this compound initially screened in preclinical research?

Methodological Answer:

- In Vitro Assays :

- Anti-inflammatory : Test inhibition of NLRP3 inflammasome in macrophages (IC₅₀ determination via IL-1β ELISA) .

- Anticancer : Evaluate cytotoxicity against cancer cell lines (e.g., MTT assays) .

- Selectivity Profiling : Compare activity against related targets (e.g., COX-2, caspase-1) to rule off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Methodological Answer:

- Functional Group Modulation :

- SAR Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| 5-Amino → 5-Nitro | Increased cytotoxicity but reduced solubility | |

| Methoxy → Ethoxy | Improved pharmacokinetics, lower IC₅₀ |

Advanced: What computational methods are used to predict binding modes and optimize interactions with biological targets?

Methodological Answer:

- Molecular Docking : Models interaction with NLRP3 (PDB: 6NPY) to identify key residues (e.g., Arg578, Glu570) for hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR Models : Predict logP and polar surface area to optimize bioavailability (target logP <3 for CNS penetration) .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell type, ATP concentration in NLRP3 assays) .

- Data Normalization : Use internal controls (e.g., MCC950 as a reference inhibitor) to calibrate IC₅₀ values .

- Mechanistic Studies : Validate target engagement via immunoprecipitation (e.g., disrupted NLRP3-ASC interaction confirms specificity) .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential, and how are results interpreted?

Methodological Answer:

- Experimental Autoimmune Encephalomyelitis (EAE) :

- Prophylactic vs. Therapeutic Dosing : Administer pre-/post-symptom onset to assess disease modification .

- Biomarkers : Measure IL-1β in serum and Th17 cell infiltration in spinal cord via flow cytometry .

- PK/PD Modeling : Correlate plasma concentration (Cₘₐₓ) with IL-1β suppression to establish effective dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.